1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)urea, also known as FTMU, is a small molecule inhibitor that has shown promising results in various scientific research studies. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mechanism of Action
1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)urea inhibits the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. Inhibition of DHODH leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. 1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)urea has been shown to selectively inhibit DHODH in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)urea has been shown to have biochemical and physiological effects in various studies. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)urea has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Advantages and Limitations for Lab Experiments
1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)urea has several advantages and limitations for lab experiments. The compound has shown selective inhibition of DHODH in cancer cells, making it a promising candidate for cancer therapy. 1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)urea has also shown anti-inflammatory effects, making it a potential treatment for inflammatory diseases. However, the compound has limitations, including its low solubility in water and its potential toxicity in vivo.
Future Directions
There are several future directions for the study of 1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)urea. The compound could be further optimized to increase its solubility and reduce its toxicity in vivo. 1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)urea could also be studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. The compound could also be studied for its potential use in the treatment of other diseases, such as viral infections and neurodegenerative diseases.
Synthesis Methods
1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)urea has been synthesized using different methods, including the reaction of furan-2-carbaldehyde with tetrahydro-2H-pyran-4-ol in the presence of a base, followed by the reaction with thiourea. Another method involves the reaction of furan-2-carbaldehyde with tetrahydro-2H-pyran-4-ol in the presence of a base, followed by the reaction with isocyanate. The synthesis of 1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)urea has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)urea has been studied for its potential applications in various scientific research studies. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)urea has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. The compound has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
1-(furan-2-ylmethyl)-1-(oxan-4-yl)-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c18-15(16-14-4-2-10-21-14)17(11-13-3-1-7-20-13)12-5-8-19-9-6-12/h1-4,7,10,12H,5-6,8-9,11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHSWNHLLBGLRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.